2-(2-Aminoethylsulfonylsulfanyl)ethanamine

Descripción

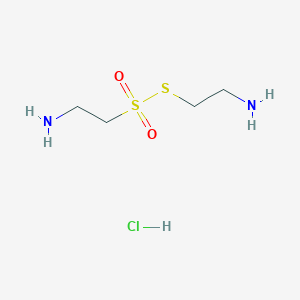

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-aminoethylsulfonylsulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S2/c5-1-3-9-10(7,8)4-2-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKKVBDZUVPNNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSS(=O)(=O)CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Significance in Organosulfur and Amine Chemistry

2-(2-Aminoethylsulfonylsulfanyl)ethanamine, with the chemical formula C4H12N2O2S2, is a bifunctional molecule that incorporates both primary amine groups and a thiosulfonate (-S-SO2-) linkage. This unique combination of functional groups makes it a noteworthy compound within the realms of organosulfur and amine chemistry.

The presence of two primary amine groups imparts basic properties to the molecule and allows it to participate in a wide array of chemical reactions typical of amines, such as acylation and alkylation. These amine moieties also contribute to the compound's polarity and its ability to form hydrogen bonds, influencing its solubility and interactions with biological macromolecules.

The thiosulfonate group is a key feature, contributing to the compound's reactivity and potential as a building block in organic synthesis. Thiosulfonates are known to undergo nucleophilic substitution reactions, where the -S-SO2R moiety can be displaced. Furthermore, the sulfur atoms in the thiosulfonate linkage can exist in different oxidation states, suggesting a role in redox reactions. The synthesis of such compounds can be achieved through methods like the oxidation of thiols. This reactivity makes this compound a versatile precursor for the synthesis of more complex sulfur-containing molecules.

| Property | Value/Description |

| Molecular Formula | C4H12N2O2S2 |

| Key Functional Groups | Primary Amines (-NH2), Thiosulfonate (-S-SO2-) |

| Chemical Nature | Bifunctional, Polar |

| Common Reactions | Acylation, Alkylation, Nucleophilic Substitution, Redox Reactions |

| Synthetic Utility | Building block for sulfur-containing compounds |

Overview of Reported Biological Activities

While direct and extensive research specifically on 2-(2-Aminoethylsulfonylsulfanyl)ethanamine is still emerging, the biological activities of structurally related organosulfur compounds, particularly thiosulfonates and sulfur-containing amines, provide a strong indication of its potential therapeutic applications.

Antioxidant Properties: Organosulfur compounds are widely recognized for their antioxidant capabilities. biointerfaceresearch.com Thiosulfonates, for instance, have been shown to possess antioxidant activity in both in vitro and in vivo studies. biointerfaceresearch.com They can neutralize free radicals and have a positive influence on the antioxidant status in biological systems. biointerfaceresearch.com This activity is often attributed to the ability of the sulfur-containing functional groups to participate in redox reactions, thereby mitigating oxidative stress, a key factor in many diseases. nih.govfrontiersin.org

Antimicrobial Effects: Thiosulfonates have demonstrated notable antimicrobial potential against a range of bacteria and fungi. researchgate.netnih.gov Their structural similarity to allicin, the active antibacterial component in garlic, has spurred interest in their antimicrobial properties. researchgate.net Studies on various thiosulfonate derivatives have revealed significant bactericidal and fungicidal effects. researchgate.netnih.gov The presence of amine groups in this compound could potentially enhance these antimicrobial effects.

Neuroprotective Potential: A growing body of evidence suggests that sulfur-containing compounds may exert neuroprotective effects. nih.govfrontiersin.org Compounds that can modulate oxidative stress and inflammation are of particular interest in the context of neurodegenerative diseases. nih.govmdpi.com The antioxidant properties of thiosulfonates, combined with the known roles of certain amines in neurological processes, position this compound as a candidate for investigation in neuroprotection.

| Reported Biological Activity (of related compounds) | Mechanism/Significance |

| Antioxidant | Neutralization of free radicals, modulation of redox status. biointerfaceresearch.com |

| Antimicrobial | Bactericidal and fungicidal effects, structural similarity to natural antimicrobials. researchgate.netnih.gov |

| Neuroprotective | Mitigation of oxidative stress and inflammation in the nervous system. nih.govfrontiersin.orgmdpi.com |

Rationale for In Depth Academic Investigation

Established Synthetic Pathways to this compound

The synthesis of this compound typically involves multi-step approaches that carefully construct the molecule's distinct functional groups.

Multi-Step Approaches for this compound Synthesis

The construction of this compound is generally achieved through a sequence of reactions. A common strategy involves the reaction of 2-chloroethylamine (B1212225) hydrochloride with sodium sulfite, which then reacts with sodium thiosulfate (B1220275) to yield the target compound. This multi-step process allows for the controlled introduction of the sulfonyl and sulfanyl (B85325) groups.

Another general approach to synthesizing similar sulfonyl-containing amines involves the preparation of sulfonate esters as electrophilic intermediates. For instance, 2-(methylsulfonyl)ethyl 4-methylbenzenesulfonate (B104242) can be synthesized and subsequently reacted with an amine source. This highlights a modular approach where different components of the final molecule can be prepared separately and then combined.

| Step | Description | Key Reagents |

| 1 | Formation of an intermediate from 2-chloroethylamine | 2-chloroethylamine hydrochloride, sodium sulfite |

| 2 | Introduction of the sulfanyl group | Sodium thiosulfate |

Precursor Chemistry and Intermediate Formation in this compound Synthesis

The choice of precursors is critical in the synthesis of this compound. As mentioned, 2-chloroethylamine serves as a key precursor, providing the ethylamine (B1201723) backbone. The formation of intermediates, such as the product of the reaction between 2-chloroethylamine and sodium sulfite, is a pivotal step that sets the stage for the introduction of the thiosulfate group.

In analogous syntheses of sulfonyl-containing amines, the formation of tosylate intermediates is a common strategy. For example, 2-(methylsulfonyl)ethanol (B46698) can be reacted with toluenesulfonyl chloride to create an electrophilic intermediate, 2-(methylsulfonyl)ethyl 4-methylbenzenesulfonate. This intermediate is then susceptible to nucleophilic attack by an amine. A similar strategy could theoretically be employed for this compound, potentially using a precursor like 2-aminoethanesulfonyl chloride which could react with 2-aminoethanethiol.

Nucleophilic Substitution Reactions in the Formation of this compound

Nucleophilic substitution is a cornerstone of the synthetic pathways leading to this compound and its analogs. In the synthesis of amines, a halogenoalkane can react with ammonia (B1221849), which acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. studymind.co.uk The carbon atom attached to the halogen is electron-deficient and thus susceptible to nucleophilic attack. studymind.co.uk

However, a challenge with using ammonia as a nucleophile is that the primary amine formed is also nucleophilic and can react further with the halogenoalkane, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. studymind.co.uklibretexts.org Using an excess of ammonia can favor the formation of the primary amine. studymind.co.uk

A more controlled method for introducing a primary amine group is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as a nucleophile. libretexts.org This anion displaces a halide from an alkyl halide, and subsequent hydrolysis yields the primary amine. libretexts.org This method avoids the over-alkylation issue seen with ammonia.

| Reaction Type | Nucleophile | Electrophile | Key Feature |

| Ammonolysis | Ammonia | Halogenoalkane | Can lead to a mixture of amine products. studymind.co.uklibretexts.org |

| Gabriel Synthesis | Phthalimide anion | Halogenoalkane | Provides a controlled route to primary amines. libretexts.org |

Catalytic Hydrogenation Routes to Analogues of this compound

Catalytic hydrogenation is a powerful tool for the synthesis of amines, particularly for the removal of protecting groups. In the synthesis of analogues like 2-(amino)ethyl methyl sulfone, a dibenzyl-protected amine intermediate can be deprotected via hydrogenolysis. This reaction is typically carried out using a catalyst such as Raney nickel under hydrogen pressure. This method is valued for its high purity products.

Another application of hydrogenation is in the reduction of nitriles to form primary amines. This is a common method for synthesizing aliphatic amines. studymind.co.uk

Sulfonation-Ammonolysis Strategies for Sulfonyl-Containing Ethanamines

The synthesis of sulfonamides, which are structurally related to the sulfonylsulfanyl moiety, often involves the reaction of a sulfonyl chloride with an amine. organic-chemistry.org This approach, known as sulfonylation, followed by ammonolysis (reaction with ammonia or an amine) can be a direct route to sulfonyl-containing compounds. For instance, sulfonyl chlorides can be prepared from thiols by oxidation. organic-chemistry.org

A patent for the synthesis of 2-thiophene ethylamine describes a process involving esterification and subsequent ammonolysis. google.com While not a direct synthesis of this compound, it illustrates the principle of using ammonolysis to introduce an amine group.

Intrinsic Reactivity and Chemical Transformations of this compound

The chemical reactivity of this compound is dictated by its functional groups: the two primary amino groups and the sulfonylsulfanyl group.

The amino groups are nucleophilic and can participate in reactions such as alkylation and acylation. The sulfonylsulfanyl group is susceptible to both oxidation and reduction. Oxidation can convert the sulfonylsulfanyl group to a sulfonic acid derivative, while reduction can lead to a sulfide (B99878) or thiol. The molecule can also undergo nucleophilic substitution reactions at the sulfonyl group.

The presence of both amino and sulfonylsulfanyl groups allows for interactions with various biological molecules, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions.

| Reaction Type | Reagents | Potential Products |

| Oxidation | Hydrogen peroxide, potassium permanganate | Sulfonic acid derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Sulfide or thiol derivatives |

| Substitution | Alkyl halides, acyl chlorides | Substituted amines or sulfonyl compounds |

Oxidation Reactions of the Sulfonylsulfanyl Moiety in this compound

The sulfonylsulfanyl group in this compound is susceptible to oxidation, yielding sulfonic acid derivatives. Common oxidizing agents for this transformation include hydrogen peroxide and potassium permanganate. This reactivity is analogous to the oxidation of other sulfur-containing compounds. For instance, the disulfide cystamine (B1669676) can be oxidized to taurine, a sulfonic acid, through a series of reactions. nih.gov This process can be initiated by enzymes like diamine oxidase or through chemical oxidation. nih.gov

The oxidation of the related compound cystamine can lead to the formation of thiotaurine, a thiosulfonate, which can then be further oxidized to taurine. nih.gov The oxidation of cystaldimine, an intermediate in cystamine metabolism, by hydrogen peroxide yields thiocysteamine, which can then be converted to thiotaurine. nih.gov This highlights the stepwise nature of the oxidation of such sulfur-containing compounds.

Key Oxidation Reactions:

| Starting Material | Oxidizing Agent | Major Product |

| This compound | Hydrogen Peroxide, Potassium Permanganate | Sulfonic acid derivatives |

| Cystamine | Diamine Oxidase, Hydrogen Peroxide | Taurine, Thiotaurine nih.gov |

Reduction Pathways of this compound

The sulfonylsulfanyl group of this compound can be reduced to the corresponding thiol or sulfide. Common reducing agents for this purpose include lithium aluminum hydride and sodium borohydride.

The reduction of thiosulfonates, a class of compounds to which this compound belongs, is a known chemical transformation. For instance, thiosulfonates can be reduced to symmetrical disulfides using a combination of carbon disulfide and potassium hydroxide. organic-chemistry.org Another method involves the use of triphenylphosphine (B44618) and a catalytic amount of iodine to reduce thiosulfonic S-esters to the corresponding thiols. oup.com This system is also effective for the reduction of other organosulfur compounds like sulfonic acids and disulfides. oup.com

A study on the reduction of holomycin (B130048) thiosulfonate, a cyclic thiosulfonate, demonstrated its reduction to the parent disulfide by thiols. nih.gov This reaction proceeds via a redox mechanism where the thiosulfonate is reduced while the thiol is oxidized to a disulfide. nih.gov

Table of Reduction Reactions:

| Starting Material | Reducing Agent/System | Major Product(s) |

| This compound | Lithium aluminum hydride, Sodium borohydride | Thiol or sulfide derivatives |

| Thiosulfonates | CS₂/KOH | Symmetrical disulfides organic-chemistry.org |

| Thiosulfonic S-esters | Triphenylphosphine/Iodine | Thiols oup.com |

| Holomycin thiosulfonate | Thiols | Holomycin disulfide nih.gov |

Nucleophilic Substitution Reactions Involving Amine and Sulfonyl Groups in this compound

Both the amino and sulfonylsulfanyl groups in this compound can participate in nucleophilic substitution reactions. The primary amine groups can act as nucleophiles, attacking electrophilic centers. For example, in the reaction between halogenoalkanes and ammonia, the initial primary amine product can act as a nucleophile to react with another halogenoalkane molecule, leading to secondary and tertiary amines. chemguide.co.uk This demonstrates the potential for the amine groups in this compound to undergo further alkylation or acylation reactions with suitable electrophiles like alkyl halides or acyl chlorides.

The sulfonylsulfanyl group itself can be involved in nucleophilic substitution. The sulfur atom of the sulfonyl group is electrophilic and can be attacked by nucleophiles. While specific examples for this compound are not detailed in the provided results, the general reactivity of sulfonyl groups suggests this possibility. For instance, in the synthesis of a pirinixic acid derivative, a nucleophilic aromatic substitution occurs at a pyrimidine (B1678525) core containing a sulfonylthio group. mdpi.com Furthermore, the synthesis of thioethers can be achieved through a nickel-catalyzed reductive cross-coupling between organic iodides and thiosulfonates, where the thiosulfonate acts as an electrophile. researchgate.net

Advanced Synthetic Strategies and Optimization in this compound Research

Process Optimization for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize yield and purity. General strategies for synthesizing thiosulfonates, the structural class of the target molecule, often involve the oxidation of thiols or disulfides, or the coupling of sulfonyl derivatives with sulfur nucleophiles. organic-chemistry.orgrsc.org

Key optimization parameters include:

Stoichiometry: Precise control of the molar ratios of reactants is crucial to prevent side reactions. For instance, in the synthesis of related compounds, using a stoichiometric excess of one reagent can drive the reaction to completion.

Temperature Control: Maintaining an optimal temperature is critical to prevent the formation of byproducts. In the synthesis of a related sulfonyl compound, keeping the temperature below 35°C was necessary to minimize unwanted side reactions.

Solvent Selection: The choice of solvent can significantly impact reaction rates and product solubility. Solvents like chloroform (B151607) or diethyl ether are often used for their ability to dissolve reactants and facilitate reaction control.

Purification Techniques: Recrystallization is a common method to achieve high purity of the final product. For example, recrystallization from ethanol (B145695) has been used to obtain high-purity hydrochloride salts of related amino sulfone compounds.

Catalyst Screening and Mechanistic Control in Synthetic Routes

Catalyst screening is essential for developing efficient and selective synthetic routes to this compound. unchainedlabs.com Various catalysts have been employed in the synthesis of thiosulfonates and related sulfur compounds.

Metal-Based Catalysts:

Iron(III): Catalyzes the formation of thiosulfonates from thiols and sodium sulfinates under aerobic conditions. organic-chemistry.org

Copper: Copper catalysts are used in the sulfonylation of disulfides with sodium sulfinates and in the coupling of sulfonylhydrazides with thiols. organic-chemistry.org

Molybdenum: Anionic polyoxomolybdate has been used for the selective oxidation of thiols to thiosulfonates using hydrogen peroxide or air as the oxidant. rsc.org

Nickel: Nickel catalysts have been employed for the reductive cross-coupling of organic iodides with thiosulfonates to form unsymmetrical thioethers. researchgate.net

Palladium: Palladium catalysts have been used in the synthesis of coumarins from acid chlorides and alkynes, showcasing their utility in C-C bond formation involving sulfur-containing precursors. acs.org

Metal-Free Catalysts and Promoters:

Iodine: Molecular iodine can catalyze the synthesis of unsymmetrical thiosulfonates from N-hydroxy aryl sulfonamides and disulfides. researchgate.net

o-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP): These reagents mediate the conversion of thiols to thiosulfonates. organic-chemistry.org

Mechanistic control is achieved by understanding the reaction pathway. For instance, in the molybdenum-catalyzed oxidation of thiols, mechanistic studies involving kinetic experiments and spectroscopic analysis helped elucidate the formation of different molybdenum species that drive the catalytic cycles. rsc.org Similarly, in the synthesis of cyclic sulfides, a catalyst-free tandem reaction involving nucleophilic substitution and intramolecular thiosulfonylation was developed, showcasing a strategy that avoids the need for pre-prepared thiosulfonates. acs.org

Table of Catalysts for Thiosulfonate Synthesis:

| Catalyst/Promoter | Reactants | Key Features |

| Iron(III) | Thiols, Sodium Sulfinates | Green, sustainable, uses atmospheric oxygen organic-chemistry.org |

| Copper(I) bromide | Sulfonylhydrazides, Thiols | Radical process organic-chemistry.org |

| Anionic Polyoxomolybdate | Thiols | Green, uses H₂O₂ or air as oxidant rsc.org |

| Nickel complexes | Organic Iodides, Thiosulfonates | Forms unsymmetrical thioethers researchgate.net |

| Iodine | N-hydroxy aryl sulfonamides, Disulfides | Metal-free, radical pathway researchgate.net |

| IBX/DMP | Thiols | Mild, room temperature reaction organic-chemistry.org |

Strategic Isolation and Stabilization of Reaction Intermediates

The isolation and stabilization of reaction intermediates can be crucial for understanding reaction mechanisms and preventing the formation of side products. In multi-step syntheses, isolating intermediates can prevent them from participating in undesired subsequent reactions, such as overoxidation.

One common strategy is the use of protecting groups. For example, in the synthesis of primary amines, protecting the amine functionality as a dibenzyl derivative allows for other chemical transformations to be performed on the molecule. The protecting group is then removed in a later step, such as through catalytic hydrogenation using Raney nickel.

Another approach is the formation of stable salts. Diazonium salts, which are often fleeting intermediates, can sometimes be isolated as stable salts, although they can be explosive. In the context of deaminative cyanation of anilines, the in-situ generation of aryl diazonium salts as fleeting intermediates is a safer approach that avoids their isolation. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Elucidation of this compound

Specific ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal assignments for this compound, are not available in the reviewed literature. Such data would be crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of this compound

A detailed analysis of the vibrational modes of this compound through IR spectroscopy is not possible without access to its spectrum. An IR spectrum would reveal characteristic absorption bands for the functional groups present, such as the N-H stretches of the primary amine groups, S=O stretches of the sulfonyl group, and various C-H, C-N, and C-S bond vibrations.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis of this compound

Information regarding the mass spectrometry analysis of this compound, including its molecular ion peak and the fragmentation pattern that would elucidate its structural components, is not documented in the available resources. This analysis would be key to confirming the molecular weight and connectivity of the molecule.

X-ray Crystallography for Single-Crystal Structure Determination of this compound and its Derivatives

There are no published reports on the single-crystal X-ray diffraction analysis of this compound or its derivatives. This technique would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice, offering definitive proof of its structure.

No Publicly Available Research Found on the Computational Chemistry of this compound

Following a comprehensive search of scholarly articles and research databases, no specific studies on the computational chemistry and mechanistic modeling of the compound This compound were identified. This indicates a likely absence of published research in the public domain concerning the application of computational methods such as Density Functional Theory (DFT) or other molecular modeling techniques to this particular molecule.

Therefore, it is not possible to provide an article that adheres to the requested detailed outline on the conformational analysis, electronic structure, reactivity, reaction mechanisms, biomolecular interactions, or comparative computational analysis of this compound. The generation of such an article would necessitate the fabrication of research findings and data, which falls outside the scope of scientifically accurate and factual reporting.

The specific areas of inquiry, including:

Computational Chemistry and Mechanistic Modeling of 2 2 Aminoethylsulfonylsulfanyl Ethanamine

Comparative Computational Analysis with Structural Analogues

remain unexplored in the available scientific literature for 2-(2-Aminoethylsulfonylsulfanyl)ethanamine. While computational chemistry is a powerful tool for investigating the properties of chemical compounds, its application is dependent on researchers undertaking and publishing such studies.

Investigation of Biological Activities and Molecular Mechanisms of 2 2 Aminoethylsulfonylsulfanyl Ethanamine

Research on the Antioxidant Activity of 2-(2-Aminoethylsulfonylsulfanyl)ethanamine

No specific studies providing quantitative data on the antioxidant activity of this compound were identified. Research into the antioxidant potential of thiosulfonates as a class of compounds exists, but this cannot be directly extrapolated to the specific molecule without dedicated experimental validation.

Mechanistic Contributions of Sulfur Moieties to Cellular Oxidative Stress Modulation by this compound

In the absence of direct research on this compound, the potential mechanistic contributions of its sulfur moieties can only be hypothesized based on the known chemistry of related compounds. The thiosulfonate group (-S-SO2-) is a key structural feature. In other contexts, thiosulfonates are known to interact with biological thiols, such as glutathione (B108866), through thiol-disulfide exchange reactions. This interaction could theoretically modulate the cellular redox state. The sulfur atoms in the thiosulfonate group can exist in different oxidation states, potentially allowing them to participate in redox reactions and neutralize reactive oxygen species. However, without experimental evidence, the specific role of the sulfur moieties of this compound in modulating cellular oxidative stress remains speculative.

In vitro Studies on Reactive Oxygen Species (ROS) Scavenging by this compound

A thorough search of scientific databases did not uncover any in vitro studies that have quantified the ROS scavenging capacity of this compound. Standard assays used to determine such activity, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or hydrogen peroxide (H₂O₂) scavenging assays, have not been reported for this specific compound in the public domain. Consequently, no data, such as IC50 values, are available to be presented in a data table.

Table 1: In vitro ROS Scavenging Activity of this compound

| Assay | Target ROS | IC50 Value | Source |

|---|---|---|---|

| DPPH Scavenging | DPPH radical | Data not available | - |

Antimicrobial Efficacy Studies of this compound

No specific studies on the antimicrobial efficacy of this compound were found. While the broader class of organosulfur compounds has been investigated for antimicrobial properties, data for this particular molecule is absent from the available literature.

In vitro Inhibition Profile against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

There are no published studies detailing the in vitro inhibition profile of this compound against Staphylococcus aureus or any other Gram-positive bacterial strains.

Quantitative Determination of Minimum Inhibitory Concentrations (MIC)

As no studies on the antimicrobial activity of this compound have been identified, there is no data available regarding its Minimum Inhibitory Concentrations (MIC) against any bacterial strains.

Table 2: Antimicrobial Efficacy of this compound against Staphylococcus aureus

| Strain | Minimum Inhibitory Concentration (MIC) | Method | Source |

|---|

Elucidation of Molecular Mechanisms of Action for this compound

The elucidation of the precise molecular mechanisms of action for this compound is fundamental to understanding its biological function. The following subsections detail the current, albeit general, understanding of its molecular interactions.

The mechanism of action for this compound is broadly suggested to involve interactions with molecular targets such as enzymes and receptors. It is hypothesized that the compound may modulate the activity of these proteins by binding to their active or allosteric sites, thereby altering their conformation and function. However, specific protein targets and the binding affinities and kinetics for these interactions have not yet been identified in the scientific literature.

It is postulated that the interaction of this compound with its protein targets can lead to downstream modulatory effects on intracellular signaling pathways. Such modulation could, in theory, influence a range of cellular processes. However, specific research detailing which signaling pathways are affected and the nature of this modulation is not currently available.

The potential influence of this compound on cellular metabolic processes is an area that warrants investigation. Alterations in cellular metabolism are intrinsically linked to cellular signaling and survival. To date, no studies have been published that specifically examine the effects of this compound on metabolic pathways such as glycolysis, mitochondrial respiration, or lipid metabolism.

The chemical structure of this compound, featuring both amino and sulfonyl groups, is key to its potential biological activity. The amino groups can participate in hydrogen bonding and act as proton acceptors or donors, facilitating interactions with biological macromolecules. The sulfonyl group is a strong hydrogen bond acceptor and can engage in dipole-dipole interactions, contributing to the binding affinity and specificity of the molecule for its targets. The interplay of these functional groups is thought to be crucial for its biomolecular recognition and binding, though detailed structural biology studies are needed to confirm these hypotheses.

Mimicry of Disulfide Bonds by the Sulfonylsulfanyl Motif in Protein-Ligand Interactions

The sulfonylsulfanyl group [-S(O)₂-S-] present in this compound is a key structural feature that allows it to act as a bioisostere of the disulfide bond [-S-S-]. This mimicry is significant in the context of protein-ligand interactions, where disulfide bonds play a crucial role in stabilizing the tertiary and quaternary structures of proteins.

The concept of bioisosterism, where one chemical group can be replaced by another with similar physical or chemical properties to produce a similar biological effect, is a fundamental principle in drug design. The sulfonylsulfanyl motif, while electronically different from a disulfide bond due to the presence of two oxygen atoms on one of the sulfur atoms, can spatially occupy a similar position. This allows it to potentially interact with protein residues in a manner that emulates the structural role of a native disulfide bridge.

Research into disulfide bond isosteres is an active area of investigation aimed at developing therapeutic peptides and proteins with enhanced stability and modified activity. While direct structural studies of this compound bound to a protein are not extensively documented in publicly available literature, the principle of its disulfide mimicry can be inferred from the broader understanding of thiosulfonates in biological systems. The thiosulfonate group can undergo exchange reactions with free thiol groups, such as the side chain of a cysteine residue in a protein, forming a new disulfide bond. This reactivity underscores its potential to interact with and modify protein structures at sites typically occupied by or reactive towards disulfide bonds.

Enzyme Inhibition Kinetics and Target Identification (e.g., Cysteine Proteases)

The electrophilic nature of the central sulfur atom in the sulfonylsulfanyl group makes this compound a candidate for the covalent inhibition of certain enzymes, particularly those with a nucleophilic residue in their active site. Cysteine proteases, a class of enzymes that utilize a cysteine thiol for catalysis, are prominent potential targets.

The mechanism of inhibition is proposed to involve the nucleophilic attack of the active site cysteine thiolate on the electrophilic sulfur atom of the sulfonylsulfanyl group. This reaction results in the formation of a mixed disulfide bond between the inhibitor and the enzyme, effectively inactivating the enzyme. This type of covalent modification can be either reversible or irreversible, depending on the stability of the resulting enzyme-inhibitor adduct and the local redox environment.

The general mechanism of action for this compound is understood to involve its interaction with molecular targets like enzymes and receptors, where it can modulate their activity by binding to active sites or inducing conformational changes. The reactivity of the sulfonylsulfanyl group allows it to participate in nucleophilic substitution and redox reactions, which is central to its potential as an enzyme inhibitor.

Table 1: Potential Interactions and Reactions of this compound

| Interaction/Reaction Type | Description | Potential Biological Consequence |

| Disulfide Mimicry | The sulfonylsulfanyl group acts as a structural isostere of a disulfide bond. | Stabilization or alteration of protein conformation, modulation of protein-protein interactions. |

| Covalent Inhibition | The electrophilic sulfur atom of the sulfonylsulfanyl group reacts with nucleophilic residues (e.g., cysteine) in enzyme active sites. | Inactivation of target enzymes, such as cysteine proteases. |

| Redox Reactions | The sulfonylsulfanyl group can be reduced to a sulfide (B99878) or thiol group. | Alteration of the cellular redox state, regeneration of active thiols. |

| Oxidation | The compound can be oxidized to form sulfonic acid derivatives. | Metabolic transformation and potential changes in biological activity. |

Further research, including detailed kinetic studies and target identification using techniques like affinity chromatography and mass spectrometry, is necessary to fully elucidate the specific enzymatic targets of this compound and to quantify its inhibitory potency. Covalent docking studies could also provide valuable computational predictions of its binding modes within the active sites of various cysteine proteases. nih.gov

Structure Activity Relationships and Comparative Chemical Biology of 2 2 Aminoethylsulfonylsulfanyl Ethanamine Analogues

Comparative Analysis of Reactivity Profiles with Structurally Similar Amines

The reactivity of 2-(2-Aminoethylsulfonylsulfanyl)ethanamine is best understood when compared to its structurally similar counterparts, namely cysteamine (B1669678) (2-aminoethanethiol) and cystamine (B1669676) (the disulfide dimer of cysteamine). These compounds share the same aminoethyl backbone but differ in the sulfur-containing functional group. This difference is the primary determinant of their distinct reactivity profiles, particularly in biological systems where interactions with nucleophiles like glutathione (B108866) are paramount.

While direct kinetic studies comparing the reactivity of this compound with cysteamine and cystamine are not extensively documented in publicly available literature, a comparative analysis can be constructed based on the known chemistry of thiols, disulfides, and thiosulfonates.

Table 6.1.1: Comparative Reactivity of this compound and its Analogues

| Compound | Functional Group | Key Reactive Feature | Expected Reactivity with Nucleophiles (e.g., Thiols) |

| This compound | Thiosulfonate (-S-SO₂-) | Electrophilic sulfenyl sulfur | High |

| Cysteamine | Thiol (-SH) | Nucleophilic thiolate anion (-S⁻) | Moderate (as a nucleophile) |

| Cystamine | Disulfide (-S-S-) | Electrophilic sulfur (less so than thiosulfonate) | Moderate |

This compound (as an electrophile): The thiosulfonate group is a key feature, rendering the sulfenyl sulfur atom highly electrophilic. This is due to the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-). researchgate.net This heightened electrophilicity makes it a prime target for nucleophilic attack by biological thiols such as glutathione. The reaction involves the cleavage of the S-S bond, leading to the formation of a mixed disulfide and a sulfinate.

Cysteamine (as a nucleophile): In contrast, the thiol group of cysteamine is primarily nucleophilic, especially in its deprotonated thiolate form (RS⁻). Its reactivity is therefore directed towards electrophilic centers. While it can be oxidized to form disulfides, its primary role in many biological contexts is that of a nucleophile.

Cystamine (as an electrophile): The disulfide bond in cystamine is susceptible to nucleophilic attack by thiols via thiol-disulfide exchange reactions. However, the electrophilicity of the sulfur atoms in a disulfide is generally considered to be less pronounced than that of the sulfenyl sulfur in a thiosulfonate. This suggests that, under similar conditions, this compound would be a more potent electrophile than cystamine. In studies comparing the radioprotective effects of cystamine and cysteamine, cystamine was found to be a more effective radioprotector at lower concentrations, which may be related to its ability to react with free radicals. researchgate.net

Role of the Sulfonyl Group in Enhancing Reactivity and Biological Activity of this compound

The sulfonyl group (-SO₂-) is not merely a structural component of this compound; it is a critical determinant of its reactivity and, by extension, its biological activity. Its influence is multifaceted, affecting the electronic properties and conformation of the molecule.

Furthermore, the geometry of the thiosulfonate group, particularly the gauche conformation around the CSSC dihedral angle, is stabilized by hyperconjugative interactions. nih.gov These interactions involve the donation of electron density from the lone pairs of the sulfenyl sulfur and the oxygens of the sulfonyl group into the antibonding (σ*) orbitals of adjacent bonds. This conformational preference can influence the accessibility of the electrophilic sulfur to incoming nucleophiles, thereby modulating reactivity.

The enhanced reactivity imparted by the sulfonyl group has been linked to the biological potency of related compounds. For instance, in a series of cyclic thiosulfonates investigated as anticancer agents, a correlation was observed between their biological activity and their reactivity towards thiols. nih.govorganic-chemistry.org This suggests that the ability to effectively react with biological thiols, a feature enhanced by the sulfonyl group, is a key driver of their therapeutic effect.

Rational Design Principles for Developing Advanced Derivatives of this compound

The development of advanced derivatives of this compound with improved therapeutic profiles relies on the application of rational design principles. These principles aim to optimize properties such as target specificity, potency, metabolic stability, and pharmacokinetic parameters.

Table 6.3.1: Rational Design Strategies for Derivatives of this compound

| Design Strategy | Rationale | Potential Outcome |

| Modification of the Amino Group | Altering basicity, lipophilicity, and potential for hydrogen bonding. | Improved cell permeability, reduced off-target effects, modified pharmacokinetic profile. |

| Variation of the Ethyl Linker | Introducing rigidity or flexibility; altering the distance between the amino and thiosulfonate groups. | Enhanced binding affinity to specific targets, improved conformational control. |

| Substitution on the Sulfonyl Group | Modulating the electron-withdrawing effect. | Fine-tuning of reactivity and biological potency. |

| Prodrug Approach | Masking the reactive thiol or thiosulfonate group to improve stability and delivery. | Enhanced oral bioavailability, reduced toxicity, targeted drug release. nih.govcystinosis.org.ukresearchgate.netcystinosis.org.uk |

| Covalent Inhibitor Design | Utilizing the reactive thiosulfonate as a "warhead" to form a covalent bond with a target protein. | Increased potency and duration of action, potential for overcoming drug resistance. dovepress.comrsc.orgnih.gov |

One key strategy is the prodrug approach . Given that the parent compound is a structural analogue of cysteamine, which has therapeutic applications but also limitations like poor taste and smell, designing prodrugs is a viable strategy. cystinosis.org.uk For instance, derivatives where the amine or the thiosulfonate group is temporarily masked could lead to improved oral bioavailability and targeted release of the active compound. Research into cysteamine prodrugs has explored various masking strategies to enhance its therapeutic index. nih.govcystinosis.org.ukresearchgate.netresearchgate.net

Another important avenue is the design of covalent inhibitors . The high reactivity of the thiosulfonate group towards nucleophiles like cysteine residues makes it an attractive "warhead" for targeted covalent inhibitors. dovepress.com By incorporating the this compound scaffold into a molecule that also possesses a high affinity for a specific biological target (e.g., an enzyme active site), it is possible to achieve irreversible inhibition. The design of such inhibitors involves a deep understanding of the target's structure to ensure that the reactive group is positioned correctly to form a covalent bond with a specific amino acid residue. rsc.orgnih.gov

Quantitative structure-activity relationship (QSAR) studies on related sulfur-containing compounds have highlighted the importance of descriptors such as mass, polarizability, and electronegativity in predicting biological activity. nih.govmdpi.comnih.govresearchgate.net Such computational approaches can be invaluable in the rational design of novel this compound derivatives by predicting their potential efficacy and guiding synthetic efforts.

Implications for Medicinal Chemistry and Drug Development

The unique chemical properties of this compound and its analogues have significant implications for medicinal chemistry and the broader field of drug development. The presence of a highly reactive, yet tunable, thiosulfonate group offers a versatile platform for the creation of novel therapeutic agents.

The primary area of interest lies in the development of anticancer agents . The demonstrated correlation between the thiol-reactivity of cyclic thiosulfonates and their anticancer potency suggests that compounds like this compound could be explored for similar applications. nih.govorganic-chemistry.org The mechanism of action is often linked to the disruption of cellular redox homeostasis or the covalent inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein disulfide isomerases. nih.govorganic-chemistry.org

Furthermore, the structural similarity to cysteamine, a drug used in the treatment of the genetic disorder cystinosis, suggests that derivatives of this compound could be investigated as alternative or improved therapies for this and other metabolic diseases. The prodrug strategies being developed for cysteamine could be directly applicable to this compound. nih.govcystinosis.org.ukresearchgate.netcystinosis.org.uk

The thiosulfonate moiety has also been incorporated into compounds with other biological activities, such as anti-platelet agents. researchgate.netnih.govresearchgate.net This highlights the broad potential of this functional group in medicinal chemistry. The development of new synthetic methodologies for creating thiosulfonates and incorporating them into complex molecules will further expand their utility in drug discovery. nih.govresearchgate.net

Q & A

Q. What are the recommended safety protocols for handling 2-(2-Aminoethylsulfonylsulfanyl)ethanamine in laboratory settings?

- Methodological Answer : While the compound is not classified as hazardous under EC1272/08 (GHS/CLP), precautionary measures include:

- Use of PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of dust or vapors (P261) .

- Store in a cool, dry area away from incompatible substances (e.g., strong oxidizing agents).

- Note: Toxicological data are incomplete, so assume potential reactivity with biological systems and validate via pilot studies .

Q. What synthetic routes are documented for this compound?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as:

- Oxidation/Reduction : Formation of sulfonyl or sulfanyl intermediates via controlled oxidation of thiol precursors .

- Substitution : Reaction of ethanamine derivatives with sulfonyl halides under anhydrous conditions .

Table 1: Common Synthesis Steps

| Step | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| 1 | Thiol oxidation | H₂O₂, acidic medium |

| 2 | Amine coupling | DCC/NHS, inert atmosphere |

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Use spectroscopic cross-validation:

- NMR : Analyze ¹H and ¹³C peaks for sulfonyl (-SO₂-) and amine (-NH₂) groups .

- IR : Confirm S=O stretching (~1350 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion [M+H]⁺ at m/z 178.1 (C₄H₁₂N₂S₂) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for sulfonyl-containing ethanamine derivatives be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. Strategies include:

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The sulfonyl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbons. Key factors:

Q. How does this compound interact with biological targets such as enzymes or receptors?

- Methodological Answer : Preliminary studies suggest:

- Receptor Binding : The sulfonylsulfanyl motif may mimic disulfide bonds in protein-ligand interactions .

- Enzyme Inhibition : Test via kinetic assays (e.g., IC₅₀ determination) using purified enzymes like cysteine proteases .

Table 2: Example Assay Parameters

| Target Enzyme | Assay Type | Inhibitor Concentration Range |

|---|---|---|

| Papain | Fluorescent | 0.1–100 µM |

Data Contradiction & Validation

Q. How to address discrepancies in reported toxicity profiles of sulfonyl-ethanamine analogs?

- Methodological Answer : Variations may stem from impurity profiles or assay conditions. Recommendations:

- Purity Analysis : Validate via HPLC (≥95% purity threshold) .

- Dose-Response Studies : Use standardized cell lines (e.g., HEK293) and MTT assays to compare LD₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.